

Dimeric structure of Diethyl aluminum chloride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl aluminum chloride*

Cat. No.: *B8777299*

[Get Quote](#)

An In-Depth Technical Guide to the Dimeric Structure of Diethylaluminum Chloride (DEAC)

Abstract

Diethylaluminum chloride (DEAC), a pivotal organoaluminum compound, is fundamental to industrial catalysis and synthetic chemistry. While commonly represented by the empirical formula $(C_2H_5)_2AlCl$, its true molecular state under typical conditions is a stable, bridged dimer, $[(C_2H_5)_2AlCl]_2$. This guide provides an in-depth exploration of this dimeric structure, synthesizing crystallographic data, spectroscopic evidence, and thermodynamic principles. We will elucidate the bonding characteristics, present detailed protocols for structural characterization, and discuss the profound implications of this dimerization on DEAC's reactivity and utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structure in Organoaluminum Chemistry

Organoaluminum compounds are a cornerstone of modern chemistry, renowned for their roles as Ziegler-Natta co-catalysts in olefin polymerization and as potent Lewis acids and alkylating agents in organic synthesis.^{[1][2]} Diethylaluminum chloride (DEAC) is one of the most widely utilized reagents in this class.^[2] Its reactivity, selectivity, and catalytic activity are not merely functions of its elemental composition but are intrinsically linked to its supramolecular structure.

Unlike trialkylaluminum compounds such as triethylaluminum, which dimerize through bridging alkyl groups forming electron-deficient three-center, two-electron (3c-2e) bonds, alkylaluminum halides like DEAC adopt a more stable dimeric structure through halogen bridges.^[2] In this

arrangement, each aluminum center can achieve a complete octet, significantly influencing the compound's stability and chemical behavior. Understanding the nuances of this dimeric structure is paramount for controlling reaction outcomes, optimizing catalytic systems, and ensuring safe handling of this highly reactive, pyrophoric compound.[3]

The Dimeric Structure of DEAC: A Detailed Analysis

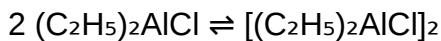
In non-coordinating solvents and in the solid and gas phases, DEAC exists as a dimer with two bridging chloride atoms connecting two diethylaluminum units. This association is a direct consequence of the powerful Lewis acidity of the monomeric Al center seeking to satisfy its electron deficiency.

Bonding and Geometry

The core of the DEAC dimer is a planar, four-membered Al_2Cl_2 ring. Each aluminum atom is bonded to two terminal ethyl groups and two bridging chlorine atoms, resulting in a distorted tetrahedral coordination geometry around each aluminum center.[2] The chlorine atoms act as bridging ligands ($\mu\text{-Cl}$), utilizing their lone pairs to coordinate to a second aluminum atom. This bridge formation is energetically favorable and results in each aluminum atom achieving an electron octet, contributing to the dimer's overall stability.[2]

Figure 1: Structure of the Diethylaluminum Chloride Dimer.

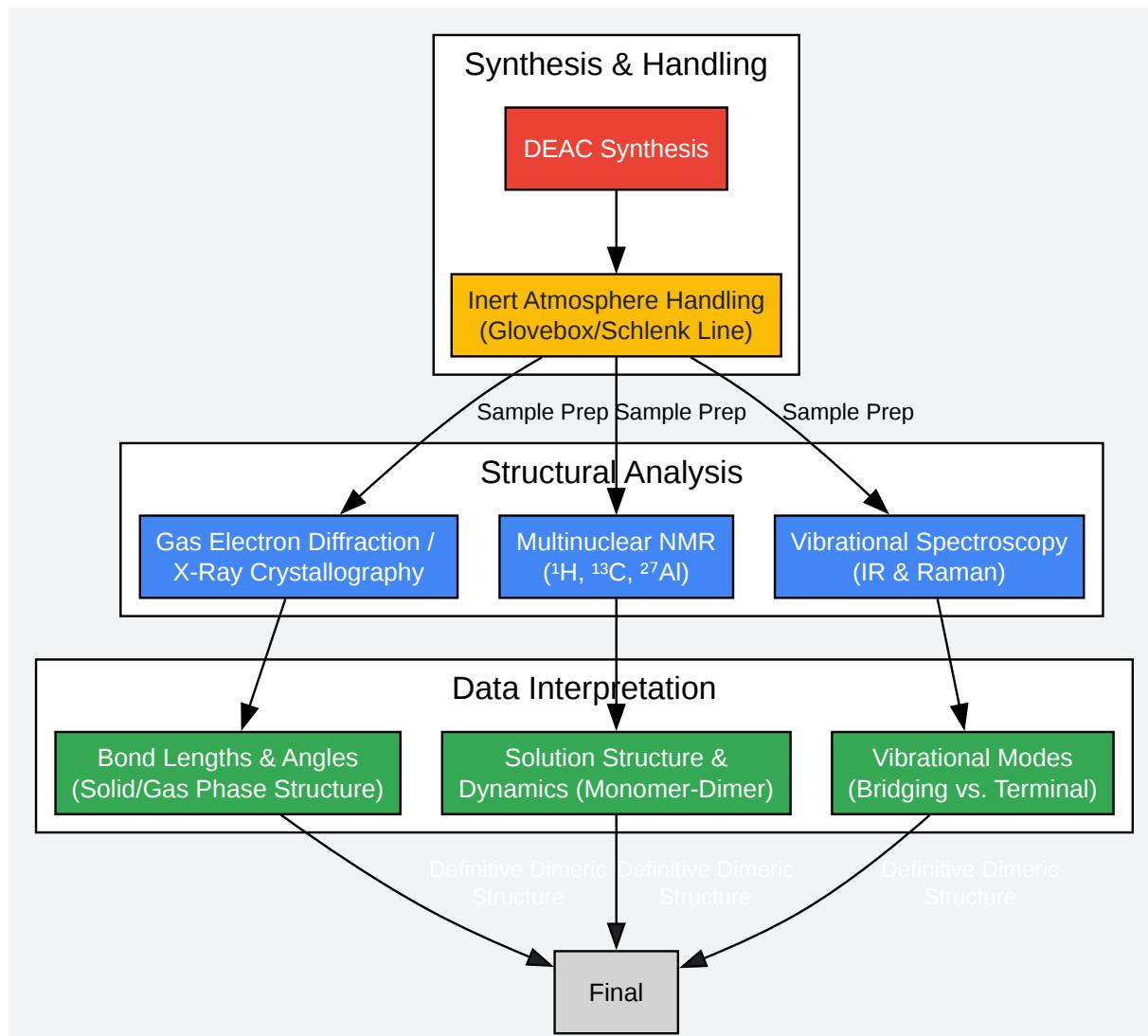
Structural Parameters: Insights from a Close Analog


While detailed crystallographic data for DEAC is not readily available in open literature, extensive studies have been performed on its close structural analog, dimethylaluminum chloride (DMAC), using gas-phase electron diffraction.[4][5] This technique provides highly accurate molecular structures free from intermolecular forces in a crystal lattice.[5] The structural parameters of the DMAC dimer offer an excellent and authoritative proxy for understanding the DEAC dimer.

Parameter	Bond/Angle	Value (DMAC Dimer)	Expected Trend for DEAC
Bond Length	Al-C (terminal)	$1.947 \pm 0.003 \text{ \AA}$	Slightly longer due to ethyl group
Al-Cl (bridging)	$2.303 \pm 0.003 \text{ \AA}$	Similar	
Bond Angle	$\angle \text{Cl-Al-Cl}$	$86.9 \pm 0.4^\circ$	Similar
$\angle \text{Al-Cl-Al}$	$93.1 \pm 0.4^\circ$	Similar	
$\angle \text{C-Al-C}$	$124.9 \pm 1.8^\circ$	Similar, reflects tetrahedral strain	
Source: Gas-phase electron diffraction data for $[(\text{CH}_3)_2\text{AlCl}]_2$. [4]			

The Al-Cl bridging bonds are significantly longer than terminal Al-Cl bonds found in monomeric species (e.g., $\sim 2.10\text{--}2.20 \text{ \AA}$ in AlCl_4^- complexes), which is characteristic of a bridging interaction.^[6] The acute Cl-Al-Cl angle inside the ring and the correspondingly obtuse Al-Cl-Al angle are hallmarks of the strained, planar four-membered ring structure.

Thermodynamics of the Monomer-Dimer Equilibrium


The formation of the dimer is a reversible process governed by a monomer-dimer equilibrium:

The dimerization process is exothermic, with a negative enthalpy change (ΔH), as the formation of two new Al-Cl bonds is more stabilizing than the associated structural strain. The association of two particles into one results in a decrease in entropy (negative ΔS). Consequently, the stability of the dimer is temperature-dependent. At higher temperatures, the equilibrium shifts towards the monomeric species, although for DEAC the dimer remains the predominant form well above ambient temperatures. The presence of Lewis basic solvents (e.g., ethers, amines) can also shift the equilibrium by forming stable adducts with the monomeric form, effectively breaking the dimer.

Experimental Characterization of the Dimeric Structure

A multi-technique approach is required to fully characterize the dimeric structure of DEAC in both the solid/gas phase and in solution.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Structural Characterization of DEAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure of DEAC in solution.

- ^{27}Al NMR: Aluminum-27 is a quadrupolar nucleus ($I = 5/2$), making its NMR signal highly sensitive to the symmetry of the local electronic environment.^[7] In the dimeric structure, the aluminum atom is in a tetrahedral environment. Tetrahedrally coordinated aluminum species typically exhibit ^{27}Al NMR signals in the range of +80 to +120 ppm.^[8] The presence of a single, relatively sharp resonance in this region for DEAC in a non-coordinating solvent like cyclohexane would be strong evidence for the symmetrical dimeric structure. Any significant deviation or line broadening would suggest the presence of other species or dynamic exchange processes.
- ^1H and ^{13}C NMR: In the dimeric structure, all four ethyl groups are chemically equivalent due to the molecule's symmetry. Therefore, a single set of resonances (a quartet for $-\text{CH}_2-$ and a triplet for $-\text{CH}_3$) is expected in the ^1H NMR spectrum. Similarly, a single set of two resonances would appear in the ^{13}C NMR spectrum. If a significant amount of monomer were present, or if exchange with a solvent molecule were slow on the NMR timescale, additional distinct sets of signals might be observed.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are excellent for identifying the specific bonding arrangements in the Al_2Cl_2 core. The key is to distinguish between the terminal Al-C bonds and the bridging Al-Cl bonds.

- Al-Cl Stretching Modes: The vibrational frequencies for Al-Cl bonds are typically found in the far-infrared region ($< 600 \text{ cm}^{-1}$). The stretching vibrations of the bridging Al-Cl bonds (Al- μCl) are expected at a lower frequency (ca. $270\text{-}450 \text{ cm}^{-1}$) compared to what would be expected for a terminal Al-Cl bond (ca. $450\text{-}500 \text{ cm}^{-1}$) due to the weaker nature of the bridging bonds.^[9] The observation of bands in this lower frequency region is a strong diagnostic indicator of the dimeric structure.

X-ray Crystallography / Gas-Phase Electron Diffraction

These techniques provide the most definitive, unambiguous structural data, yielding precise bond lengths and angles in the solid state or gas phase, respectively.^{[4][5]} The process involves obtaining a single crystal or a gaseous sample of DEAC and analyzing the diffraction pattern produced when it is irradiated with X-rays or an electron beam. The resulting data is

used to generate a three-dimensional electron density map from which the atomic positions can be determined with high precision.

Experimental Protocol: Sample Preparation for NMR Analysis

Due to the pyrophoric and moisture-sensitive nature of DEAC, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Materials:

- DEAC solution in a suitable solvent (e.g., toluene, hexane)
- High-quality 5 mm NMR tube, oven-dried overnight ($>125^{\circ}\text{C}$) and cooled under inert gas
- Deuterated, anhydrous solvent (e.g., Benzene-d₆, Cyclohexane-d₁₂), stored over molecular sieves
- Gas-tight syringes and needles, oven-dried
- Septa and a Schlenk flask or vial

Procedure (Schlenk Line Technique):

- Glassware Preparation: Assemble the oven-dried NMR tube with a septum while still warm and flush with dry argon or nitrogen for 10-15 minutes. Allow to cool completely under a positive pressure of inert gas.
- Solvent Transfer: Using a dry, gas-tight syringe, transfer approximately 0.6 mL of the anhydrous deuterated solvent into a dry, argon-flushed Schlenk flask or vial sealed with a septum.
- Sample Transfer: Carefully draw the desired amount of DEAC solution (typically aiming for a final concentration of 10-50 mg in the NMR tube) into a second, clean, dry, gas-tight syringe.
[1]

- Sample Addition: Inject the DEAC solution slowly into the deuterated solvent in the Schlenk flask while gently swirling. This ensures dilution and dissipates any heat of mixing.
- Transfer to NMR Tube: Using a clean, dry syringe or a cannula, transfer the final solution from the Schlenk flask into the prepared NMR tube. Do not filter with cotton or paper, as these contain moisture; if filtration is necessary to remove particulates, use a dry glass wool plug in a pipette under a positive flow of inert gas.[\[10\]](#)
- Sealing: Once the sample is transferred, quickly remove the septum and seal the NMR tube with a tight-fitting cap. For long-term storage or transport, flame-sealing the tube is the most reliable method. For immediate analysis, wrapping the cap junction with Parafilm provides an extra barrier against atmospheric contamination.
- Analysis: Acquire NMR spectra promptly. Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[\[11\]](#)

Conclusion: Structural Integrity as the Key to Reactivity

The inherent tendency of Diethylaluminum chloride to form a stable, chloride-bridged dimer is a defining feature of its chemistry. This structure, characterized by a planar Al_2Cl_2 ring and tetrahedrally coordinated aluminum centers, satisfies the electron octet for each metal atom, conferring significant stability. The energetic cost of breaking this dimer is a crucial factor in its reactions, often requiring coordination with a Lewis base or thermal energy to liberate the more reactive monomeric species. A thorough understanding of this dimeric structure, confirmed by a combination of spectroscopic and diffraction techniques, is not merely an academic exercise; it is essential for any scientist seeking to harness the synthetic power of DEAC in a controlled, safe, and predictable manner.

References

- Wikipedia. Diethylaluminium chloride. [Online]. Available: [\[Link\]](#).
- Snider, B. B. (2001). Diethylaluminum Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Schurko, R. W., Wasylissen, R. E., & Phillips, A. D. (1998). A definitive example of aluminum-27 chemical shielding anisotropy. *Journal of Magnetic Resonance*, 133(2), 388-394.
- NMR Sample Preparation Guide. University of Reading. [Online]. Available: [\[Link\]](#).

- Oldfield, E., et al. (1988). High-Resolution Aluminum-27 Solid-state Magic-Angle Sample-Spinning Nuclear Magnetic Resonance Spectroscopic Study of AlCl₃-Tetrahydrofuran Complexes. *Inorganic Chemistry*, 27(4), 591-596.
- Brendhaugen, K., Haaland, A., et al. (1974). The Molecular Structure of Dimethylaluminium Chloride Dimer, [(CH₃)₂AlCl]₂, Redetermined by Gas Phase Electron Diffraction. *Acta Chemica Scandinavica*, 28a, 45-47.
- NMR Service. (27Al) Aluminum NMR. [Online]. Available: [\[Link\]](#).
- NMR Facility, University of Cambridge. How to Prepare Samples for NMR. [Online]. Available: [\[Link\]](#).
- NMR Service Lab, University of Alberta.
- University College London.
- PubChem, National Center for Biotechnology Information. **Diethyl aluminum chloride**. [Online]. Available: [\[Link\]](#).
- Wikipedia. Gas electron diffraction. [Online]. Available: [\[Link\]](#).
- NIST. Aluminum, chlorodiethyl-. [Online]. Available: [\[Link\]](#).
- PubChem, National Center for Biotechnology Information. Diethylaluminum chloride. [Online]. Available: [\[Link\]](#).
- OSTI.GOV. Ultrafast Imaging of Molecules with Electron Diffraction. [Online]. Available: [\[Link\]](#).
- Braunschweig, H., et al. (2016). A Germaaluminocene. Royal Society of Chemistry. [Online]. Available: [\[Link\]](#).
- Michigan State University. Infrared Spectrometry. [Online]. Available: [\[Link\]](#).
- Yang, J., & Centurion, M. (2014). Gas-phase electron diffraction from laser-aligned molecules. UNL Digital Commons. [Online]. Available: [\[Link\]](#).
- Ribeiro, R. P., et al. (2020). Vibrational Spectroscopic Identification of the [AlCl₂]⁺ Cation in Ether-Containing Liquid Electrolytes. *Molecules*, 25(23), 5606.
- Wikipedia. Electron diffraction. [Online]. Available: [\[Link\]](#).
- Wilkes, J. S., et al. (1983). 27Al and 13C NMR Studies of Aluminum Chloride-Dialkylimidazolium Chloride Molten Salts. *Inorganic Chemistry*, 22(8), 1263-1267.
- Apostolova, N., et al. (2021). 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media. *International Journal of Molecular Sciences*, 22(16), 8789.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [\[Link\]](#).
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Online]. Available: [\[Link\]](#).
- Study.com. Calculate the enthalpy of decomposition of aluminum chloride. [Online]. Available: [\[Link\]](#).
- Royal Society of Chemistry.

- YouTube. Elucidation of structure of gas phase Molecule - Electron Diffraction. [Online]. Available: [\[Link\]](#).
- Active Thermochemical Tables.
- Materials Project. $Ti(AlCl_4)_2$ Crystal Structure. [Online]. Available: [\[Link\]](#).
- University of California, Irvine. Bond Dissociation Energies. [Online]. Available: [\[Link\]](#).
- Quora.
- ResearchGate.
- ScienceDirect. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Online]. Available: [\[Link\]](#).
- American Institute of Chemists. Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Online]. Available: [\[Link\]](#).
- MDPI. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. [Online]. Available: [\[Link\]](#).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 3. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Vibrational Spectroscopic Identification of the $[AlCl_2]^+$ Cation in Ether-Containing Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [Dimeric structure of Diethyl aluminum chloride.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8777299#dimeric-structure-of-diethyl-aluminum-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com